1,1,2,2,3,3-Hexafluorocyclopentane

Beschreibung

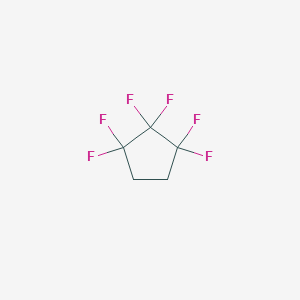

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2,3,3-hexafluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6/c6-3(7)1-2-4(8,9)5(3,10)11/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITPAYPSRYWXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451221 | |

| Record name | 1,1,2,2,3,3-hexafluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123768-18-3 | |

| Record name | 1,1,2,2,3,3-hexafluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways for 1,1,2,2,3,3 Hexafluorocyclopentane

Catalytic Hydrogenation and Hydrodehalogenation Routes

The transformation of highly fluorinated or chlorofluorinated cyclopentane (B165970) precursors into 1,1,2,2,3,3-hexafluorocyclopentane can be achieved through catalytic hydrogenation and hydrodehalogenation. These methods involve the addition of hydrogen across double bonds and/or the replacement of halogen atoms with hydrogen.

Heterogeneous Catalysis in Gas-Phase Hydrogenation (e.g., Palladium-Supported Catalysts)

Gas-phase hydrogenation using heterogeneous catalysts is a prominent method for the synthesis of hydrofluorocarbons. Palladium-based catalysts, particularly those supported on materials like alumina (B75360) (Al₂O₃), are frequently employed for such transformations. mdpi.comhw.ac.uk The catalytic activity in the gas-phase hydrogenation of fluorinated compounds is influenced by the nature of the support material, which can affect palladium particle size, geometry, and electronic character.

In the context of producing partially hydrogenated fluorocyclopentanes, a potential pathway involves the catalytic hydrogenation of a precursor like octafluorocyclopentene (B1204224). Research on the gas-phase hydrogenation of C4 alkynols over Pd/Al₂O₃ has demonstrated the stepwise reduction of unsaturated bonds, a principle that can be extended to cyclic fluoroalkenes. mdpi.com The process typically involves passing the vaporized fluorinated precursor along with hydrogen gas over a heated catalyst bed. The reaction temperature and pressure are critical parameters that need to be optimized to achieve the desired degree of hydrogenation without promoting unwanted side reactions like hydrodefluorination (the removal of fluorine atoms).

A Japanese patent describes a method for producing fluorinated saturated hydrocarbons, including hexafluorocyclopentane, by the catalytic reduction of fluorinated unsaturated hydrocarbons like hexafluorocyclopentene or octafluorocyclopentene in a hydrogen atmosphere using a noble metal catalyst. researchgate.net This suggests the feasibility of producing this compound through the controlled hydrogenation of a suitable perfluorinated or hydrofluorinated cyclopentene (B43876).

Table 1: Examples of Heterogeneous Catalytic Hydrogenation Conditions

| Catalyst | Substrate | Product(s) | Temperature | Pressure | Reference |

| 1.2% Pd/Al₂O₃ | 3-butyn-2-ol | 3-buten-2-ol, 2-butanol, 2-butanone | 373 K | 1 atm | mdpi.comhw.ac.uk |

| Pd/Al₂O₃ | p-Chloronitrobenzene | p-Chloroaniline, Nitrobenzene, Aniline | 393 K | 1 atm | nacatsoc.org |

| Noble Metal Catalyst | Hexafluorocyclopentene/ Octafluorocyclopentene | Hexafluorocyclopentane | Not specified | Not specified | researchgate.net |

Homogeneous Catalysis for Selective Hydrogenation

Homogeneous catalysts, which are soluble in the reaction medium, offer the potential for higher selectivity in hydrogenation reactions compared to their heterogeneous counterparts. adichemistry.comnih.gov This increased selectivity stems from the well-defined nature of the active catalytic species, which can be tailored by modifying the ligands coordinated to the metal center. Wilkinson's catalyst, RhCl(PPh₃)₃, is a well-known example of a homogeneous hydrogenation catalyst. adichemistry.comyoutube.com It is particularly effective for the selective hydrogenation of alkenes and alkynes without affecting other functional groups. adichemistry.comyoutube.com

The application of homogeneous catalysts to the synthesis of fluorinated molecules is an area of active research. While specific examples detailing the homogeneous hydrogenation of a precursor to this compound are not abundant in the literature, the principles of homogeneous catalysis suggest its potential utility. For instance, rhodium and ruthenium complexes are generally effective for such reactions. adichemistry.com The choice of phosphine (B1218219) ligands can significantly influence the stability and reactivity of the catalyst. nih.gov For the selective hydrogenation of a fluorinated cyclopentene, a homogeneous catalyst would need to be carefully selected to favor hydrogen addition across the double bond while minimizing C-F bond cleavage. The steric and electronic properties of the substrate would also play a crucial role in the reaction's success. researchgate.netnih.gov

Mechanistic Elucidation of Hydrogenation Reactions

The mechanism of catalytic hydrogenation of fluorinated compounds is complex and involves several key steps. In heterogeneous catalysis, the reaction occurs on the surface of the metal catalyst. nih.gov Both the hydrogen and the alkene are adsorbed onto the catalyst surface. The adsorbed hydrogen atoms are then transferred to the carbons of the double bond, leading to the saturated product which then desorbs from the surface. nih.gov

The mechanism of hydrodefluorination (HDF), the cleavage of a C-F bond and its replacement with a C-H bond, is of particular relevance. Studies on the HDF of fluoropyridines with Ru-NHC catalysts have shown that the reaction can proceed through different pathways depending on the catalyst structure. youtube.com For instance, a stepwise mechanism involving N→Ru σ-interaction can favor ortho-HDF, while a concerted pathway may lead to para-HDF.

In homogeneous catalysis, the mechanism often involves an oxidative addition of hydrogen to the metal center, followed by coordination of the alkene. A subsequent migratory insertion of the alkene into a metal-hydride bond forms a metal-alkyl intermediate. Finally, reductive elimination of the alkane regenerates the catalyst. libretexts.org The mechanism of palladium-catalyzed fluorination reactions has also been studied in detail, revealing the importance of intermediates like allylpalladium fluoride (B91410) complexes. springernature.com Understanding these mechanistic details is crucial for designing catalysts and reaction conditions that selectively promote the desired hydrogenation or hydrodehalogenation to yield this compound.

Fluorination Strategies for Cyclopentane Skeletons

An alternative approach to synthesizing this compound involves the direct fluorination of a pre-formed cyclopentane ring. This can be achieved through various methods, including the fluorination of halogenated precursors or the substrate-directed fluorination of functionalized cyclopentane derivatives.

Liquid-Phase Fluorination Reactions from Halogenated Precursors (e.g., Hexachlorocyclopentadiene)

Hexachlorocyclopentadiene (B6142220) (C₅Cl₆) is a readily available and versatile starting material for the synthesis of various fluorocarbons. nih.gov Its high degree of chlorination makes it a suitable precursor for extensive fluorination. The transformation of hexachlorocyclopentadiene to fluorinated cyclopentanes typically involves a liquid-phase reaction with a fluorinating agent. This process allows for the stepwise replacement of chlorine atoms with fluorine. While specific details for the direct conversion of hexachlorocyclopentadiene to this compound are not extensively documented in readily available literature, the general principle of exhaustive or partial fluorination of polychlorinated compounds is well-established. The synthesis of other fluorinated compounds from hexachlorocyclopentadiene often involves multi-step processes that may include initial fluorination followed by reduction or other functional group transformations.

Substrate-Directed Fluorination of Functionalized Cyclopentane Derivatives

Modern synthetic methods are increasingly relying on substrate-directed reactions to achieve high levels of selectivity. In the context of fluorination, this involves using a functional group already present on the cyclopentane ring to direct the fluorinating agent to a specific position. This approach has been successfully used to synthesize highly functionalized cyclopentane derivatives with incorporated fluorine atoms. springernature.com

One strategy involves the synthesis of cyclopentane derivatives with specific functional groups that can chelate to a metal catalyst or interact with the fluorinating agent, thereby directing the fluorination to an adjacent carbon atom. For example, the synthesis of cyclopentane β-amino acids has been used as a platform for substrate-directed fluorination to introduce CH₂F or CHF₂ moieties. springernature.com This involves a stereocontrolled strategy starting from norbornene β-amino acids, followed by oxidative transformation and subsequent "chemodifferentiation" fluorination of the resulting diformyl intermediates. springernature.com Such methodologies, while not directly yielding this compound, demonstrate the power of substrate-direction in controlling the placement of fluorine atoms on a cyclopentane ring and could be adapted for the synthesis of the target compound.

Chemodifferentiation in Fluorination Processes

Chemodifferentiation in fluorination processes refers to the selective reaction of one functional group over another within the same molecule. This is a critical challenge in the synthesis of complex polyfluorinated molecules, including precursors to this compound. The ability to selectively introduce fluorine atoms into a cyclopentane ring allows for precise control over the final product's properties.

Research into the fluorination of highly functionalized cyclopentane derivatives has demonstrated that substrate-directing effects and the choice of fluorinating agent are crucial for achieving chemodifferentiation. nih.govnih.gov For instance, in the fluorination of dihydroxylated cyclopentane β-amino acid esters, the stereochemical arrangement of the hydroxyl and amino groups significantly influences the selectivity of the reaction. nih.gov One study described a substrate-directed fluorination of functionalized cyclopentane derivatives where cyclic products with CH₂F or CHF₂ groups were synthesized stereocontrolledly. nih.gov This was achieved through the oxidative transformation of a carbon-carbon double bond in norbornene β-amino acids, followed by a fluorination step that exhibited "chemodifferentiation". nih.gov

The choice of fluorinating agent, such as Deoxofluor, and reaction conditions can be optimized to favor the fluorination of one hydroxyl group over another in a diol, showcasing the principle of chemodiscrimination. nih.gov This selectivity is often governed by factors like steric hindrance and the formation of intramolecular hydrogen bonds that can either activate or deactivate a specific hydroxyl group towards nucleophilic substitution. researchgate.net The development of selective and controlled fluorination procedures is a high-demand area in synthetic organic chemistry, driven by the increasing importance of fluorinated molecules in various applications. nih.govresearchgate.net

Derivatization and Transformation Reactions of this compound and its Precursors

Once synthesized, this compound and its precursors can undergo a variety of chemical transformations to generate a diverse range of functionalized molecules. These reactions leverage the unique reactivity imparted by the fluorine atoms and the cyclic structure.

Nucleophilic Substitution Reactions Involving Fluorine Atoms

Polyfluorinated compounds, including those with structures analogous to hexafluorocyclopentane, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov In these reactions, the high electronegativity of fluorine atoms renders the carbon atoms of the ring electrophilic, facilitating attack by nucleophiles. nih.gov This allows for the replacement of fluorine atoms with other functional groups, such as alkoxy, amino, and sulfanyl (B85325) groups. beilstein-journals.org

The regioselectivity of nucleophilic substitution on polyfluoroarenes is a key consideration. For example, in pentafluoropyridine, nucleophilic attack often occurs preferentially at the C-4 position under mild conditions. rsc.org However, under harsher conditions, substitution at other positions can be achieved, demonstrating that reaction parameters can be tuned to control the outcome. rsc.org The use of strong nucleophiles, such as organolithium or organomagnesium reagents, can also lead to the formation of new carbon-carbon bonds. nih.gov

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Hydroxybenzaldehydes | Aryl ethers | Mildly basic | rsc.org |

| Phenothiazine | 10-Phenylphenothiazine derivatives | Mild base | nih.gov |

| Carbon, Oxygen, and Nitrogen Nucleophiles | Substituted 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzenes | Vicarious nucleophilic substitution | beilstein-journals.org |

| Ammonia | Amines | Not specified | youtube.com |

| Hydroxide/Alkoxide | Ethers | Not specified | youtube.com |

Cycloaddition and Cycloisomerization Reactions for Polycyclic Frameworks

Cycloaddition and cycloisomerization reactions are powerful tools for constructing complex polycyclic frameworks from fluorinated cyclopentane precursors. These reactions often involve the formation of new rings through the reorganization of π-electrons. youtube.com

For example, the [4+1] cycloaddition of photogenerated siloxycarbenes with electrophilic dienes can lead to the formation of functionalized cyclopentenes. acs.org This process involves a transient donor-acceptor cyclopropane (B1198618) that rearranges to the more stable cyclopentene isomer. acs.org Another example is the nitrile oxide 1,3-dipolar cycloaddition to norbornadiene, which, followed by ring-opening metathesis, can yield fluorinated cyclopentane-fused isoxazolines. beilstein-journals.org

Cycloisomerization reactions, on the other hand, involve the intramolecular rearrangement of an enyne or a similar unsaturated system to form a bicyclic product. For instance, the metal-free cycloisomerization of 7-en-2-yn-1-ones using electrophilic halogenating agents can produce gem-difluorinated bicyclo[3.1.0]hexanes. rsc.org These reactions provide access to strained ring systems that can be further functionalized. rsc.org

| Reaction Type | Reactants | Products | Key Features | Reference |

| [4+1] Cycloaddition | Photogenerated siloxycarbenes, electrophilic dienes | Functionalized cyclopentenes | Metal-free, involves cyclopropane rearrangement | acs.org |

| 1,3-Dipolar Cycloaddition/Ring-Opening Metathesis | Norbornadiene, nitrile oxides | Fluorinated cyclopentane-fused isoxazolines | Selective functionalization of norbornadiene | beilstein-journals.org |

| Cycloisomerization | 7-en-2-yn-1-ones, electrophilic fluorinating agents | gem-Difluorinated bicyclo[3.1.0]hexanes | Metal-free, formation of bicyclic systems | rsc.org |

| Cycloisomerization | Alkylidenecyclopropane acylsilanes | Bicyclic α-silyl ketones | Diastereoselective, forms cyclobutane (B1203170) rings | rsc.org |

Oxidative Transformations of Cyclopentane Ring Systems

The oxidation of cyclopentane and its derivatives can lead to the introduction of valuable oxygen-containing functional groups, such as hydroxyl and carbonyl groups. The presence of fluorine atoms can influence the reactivity and selectivity of these oxidative transformations.

Aerobic oxidation of cyclopentane can be catalyzed by N-hydroxyphthalimide (NHPI) derivatives. sciencepublishinggroup.comresearchgate.net Studies have shown that fluorinated NHPI derivatives can exhibit higher catalytic activity compared to the parent NHPI. sciencepublishinggroup.comekb.eg The oxidation of cyclopentane in the presence of these catalysts typically yields cyclopentanol (B49286), cyclopentanone, succinic acid, and glutaric acid. sciencepublishinggroup.com The product distribution can be influenced by the reaction temperature and the specific catalyst system used. sciencepublishinggroup.com For instance, at lower temperatures, cyclopentanol may be the major product. sciencepublishinggroup.com

The mechanism of these oxidations often involves the formation of a phthalimide (B116566) N-oxyl (PINO) radical, which initiates the catalytic cycle. researchgate.net The use of fluorinated solvents, such as trifluorotoluene, can also enhance the efficiency of these oxidations. ekb.eg

Isomerization Studies and Equilibrium Considerations

Isomerization reactions are important for converting less stable isomers into more thermodynamically favored ones. In the context of fluorinated cyclopentanes, understanding the factors that govern isomerization is crucial for controlling the product distribution in synthetic processes.

Studies on the isomerization of hydrofluorocyclopentenes have shown that the reaction can be promoted by fluoride anions. scirp.org The choice of the alkali metal fluoride catalyst can influence the selectivity of the isomerization. scirp.org The relative thermodynamic stability of different isomers can be determined by comparing the amount of heat produced upon their combustion; less heat indicates greater stability. quizlet.com For a mixture of isomers at equilibrium, the relative mole ratio of the products is directly related to their relative stability. quizlet.com

For example, in the isomerization of hexafluorocyclopentene isomers, it has been observed that some isomers are more readily interconverted than others, with one particular isomer being the most thermodynamically preferred. scirp.org The proposed mechanism involves the generation of naked fluoride anions in a solvent like DMF, which then catalyze the isomerization process. scirp.org

Methodological Advancements in Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its derivatives. This involves a systematic investigation of various reaction parameters, including catalysts, solvents, temperature, and pressure.

In the context of fluorination reactions, the development of new and more efficient fluorinating agents is an ongoing area of research. Additionally, the use of biocatalysis, employing engineered enzymes, has emerged as a powerful strategy for achieving high stereoselectivity in the synthesis of fluorinated compounds, such as fluorinated cyclopropanes. nih.gov

For oxidative transformations, the use of co-catalysts and additives can significantly enhance the reaction efficiency. For instance, in the NHPI-catalyzed oxidation of cycloalkanes, the addition of metal salts like Co(OAc)₂ and Mn(OAc)₂ is common. sciencepublishinggroup.comekb.eg The choice of solvent can also have a dramatic impact on the reaction outcome. ekb.eg

Furthermore, advancements in computational chemistry allow for the theoretical modeling of reaction pathways and transition states. mdpi.com This can provide valuable insights into the reaction mechanism and guide the experimental optimization of reaction conditions. For example, density functional theory (DFT) calculations have been used to study the energetics of isomerization processes and to elucidate the mechanism of oxidation reactions. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Analysis Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and the study of dynamic processes in solution. For fluorinated compounds like 1,1,2,2,3,3-Hexafluorocyclopentane, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei provide a comprehensive picture of the molecular framework and its conformational preferences. nih.gov

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The chemical shift in NMR is highly sensitive to the local electronic environment of a nucleus. In this compound, the presence of highly electronegative fluorine atoms significantly influences the chemical shifts of adjacent proton and carbon nuclei.

¹H NMR: The proton spectrum is expected to be relatively simple, showing signals for the two methylene (-CH₂-) groups at the C4 and C5 positions. Due to the deshielding effect of the adjacent difluoromethylene (-CF₂-) groups, these proton resonances are anticipated to appear downfield compared to unsubstituted cyclopentane (B165970) (which resonates around 1.51 ppm). docbrown.info The protons at C4 are adjacent to one -CF₂- group, while the protons at C5 are adjacent to the C4-H₂ group. This difference in the chemical environment would lead to distinct chemical shifts.

¹³C NMR: The ¹³C spectrum will provide clear signals for each unique carbon atom. The carbons bonded to fluorine (C1, C2, C3) will be significantly deshielded and will exhibit large one-bond ¹J(C,F) coupling constants, appearing as complex multiplets in a proton-decoupled spectrum. walisongo.ac.id The methylene carbons (C4, C5) will also be shifted downfield relative to cyclopentane due to the inductive effects of the fluorine atoms.

¹⁹F NMR: As a nucleus with spin 1/2 and 100% natural abundance, ¹⁹F NMR is particularly informative. walisongo.ac.id The spectrum is expected to show distinct resonances for the fluorine atoms at the C1/C3 positions versus the C2 position, assuming a non-planar conformation. These signals would appear in the characteristic region for aliphatic -CF₂- groups. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | C4-H ₂ | ~2.0 - 2.5 |

| C5-H ₂ | ~1.7 - 2.2 | |

| ¹³C | C 1, C 3 | ~110 - 125 (with C-F coupling) |

| C 2 | ~110 - 125 (with C-F coupling) | |

| C 4 | ~30 - 40 | |

| C 5 | ~25 - 35 | |

| ¹⁹F | C1, C3 (-F ₂) | ~-110 to -125 |

| C2 (-F ₂) | ~-115 to -130 |

Coupling Constant Analysis for Conformational Insights

Spin-spin coupling constants (J-values) provide through-bond connectivity information and crucial insights into the dihedral angles between coupled nuclei, which is fundamental for conformational analysis. walisongo.ac.id In this compound, homonuclear (¹H-¹H, ¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F, ¹³C-¹⁹F) couplings are informative.

Vicinal coupling constants, particularly ³J(H,H) and ³J(H,F), are dependent on the dihedral angle (θ) as described by the Karplus equation. By analyzing the magnitude of these couplings, the preferred conformation of the five-membered ring can be inferred. For instance, a large vicinal coupling constant suggests an anti-periplanar arrangement (θ ≈ 180°), while a smaller value indicates a synclinal (gauche) relationship (θ ≈ 60°). The analysis of geminal ²J(F,F) couplings within the -CF₂- groups can also provide structural information, as their magnitude can be sensitive to the orientation of the fluorine atoms relative to the rest of the ring. nih.govnih.gov

Table 2: Expected NMR Coupling Constants (J) for Conformational Analysis Expected ranges are illustrative and depend on the specific ring conformation.

| Coupling Type | Nuclei Involved | Expected Magnitude (Hz) | Conformational Relevance |

| Vicinal | ³J(H4,H5) | 2 - 10 | Dihedral angle between C4-H and C5-H bonds |

| Vicinal | ³J(H4,F3) | 5 - 30 | Dihedral angle between C4-H and C3-F bonds |

| Geminal | ²J(F,F) | ~230 - 280 | Stereochemistry within the CF₂ group |

| Geminal | ²J(H,H) | ~10 - 15 | Geometry of the CH₂ group |

Dynamic NMR Studies for Ring Pucker and Inversion

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). nih.govscribd.com These conformers can interconvert rapidly through a low-energy process called pseudorotation.

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is a powerful technique to study such conformational exchange processes. At high temperatures, if the interconversion is fast on the NMR timescale, the spectrum will show averaged signals for the axial and equatorial protons and fluorines. As the temperature is lowered, the rate of interconversion decreases. If the energy barrier is high enough, the exchange may become slow enough to observe distinct signals for the individual conformers at the coalescence temperature and below. From a full line-shape analysis of the temperature-dependent spectra, the activation energy (ΔG‡) for the ring inversion process can be calculated, providing quantitative insight into the conformational flexibility of the hexafluorinated ring. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a unique molecular "fingerprint" and provide valuable information about the functional groups present. For this compound, these techniques are particularly useful for identifying the characteristic vibrations of C-H and C-F bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode must result in a change in the molecular dipole moment to be IR-active.

The FT-IR spectrum of this compound is expected to be dominated by intense absorption bands corresponding to the C-F bond stretching vibrations, due to the large change in dipole moment associated with this motion. spectroscopyonline.com These bands typically appear in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching and bending vibrations from the two methylene groups will be present, though they will be of lower intensity compared to the C-F stretches. docbrown.info

Table 3: Predicted Characteristic FT-IR Absorption Bands Frequencies are based on typical values for fluoroalkanes and cycloalkanes.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 2850 - 3000 | C-H stretching | Medium |

| 1450 - 1470 | -CH₂- scissoring (bending) | Medium |

| 1000 - 1300 | C-F stretching | Very Strong |

| ~700 - 900 | Ring deformation modes | Medium-Weak |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FT-IR. It detects light scattered from a molecule after it has been irradiated with a monochromatic laser source. A vibrational mode must cause a change in the polarizability of the molecule to be Raman-active.

For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. While this compound lacks a center of symmetry, certain vibrations will be inherently more intense in the Raman spectrum. Symmetrical stretching vibrations, such as the symmetric stretch of the C-F bonds within a -CF₂- group and skeletal C-C stretching modes, are expected to produce strong Raman signals. spectroscopyonline.com The combination of both FT-IR and Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes. nih.gov

Table 4: Predicted Prominent Raman Shifts Assignments are based on the principle of polarizability change.

| Raman Shift (cm⁻¹) | Vibration Type | Expected Intensity |

| 2850 - 3000 | C-H symmetric stretching | Strong |

| 1000 - 1200 | C-F symmetric stretching | Strong |

| ~800 - 1000 | C-C stretching (ring breathing) | Strong-Medium |

| < 600 | Ring deformation/puckering modes | Medium-Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₅H₄F₆), the monoisotopic mass is 178.021719 Da, while the average mass is 178.075 Da. chemspider.com

Key fragmentation pathways for this molecule would likely include:

Loss of a fluorine atom (F•): This would result in a fragment ion at m/z 159 ([C₅H₄F₅]⁺).

Loss of hydrogen fluoride (B91410) (HF): A common fragmentation for fluorinated compounds, leading to a fragment at m/z 158 ([C₅H₃F₅]⁺).

Cleavage of the cyclopentane ring: Cyclic structures can fragment by losing neutral molecules like ethene (C₂H₄) or fluoroethene (C₂H₃F). For instance, the loss of ethene from the molecular ion, a common fragmentation for cyclopentane, would lead to a fragment at m/z 150. docbrown.info

Alpha-cleavage: The C-C bonds adjacent to the carbon atoms bearing fluorine atoms are susceptible to cleavage. libretexts.org

Formation of smaller fluorocarbon fragments: Ions corresponding to [C₂H₂F₂]⁺, [C₃H₂F₃]⁺, and other smaller fluorinated species would be expected.

The relative abundance of these fragments depends on the stability of the resulting ions and neutral species. The base peak, the most abundant ion, often corresponds to a particularly stable carbocation. libretexts.orgchemguide.co.uk

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion Formula | Corresponding Neutral Loss | Fragmentation Pathway |

| 178 | [C₅H₄F₆]⁺ | - | Molecular Ion (M⁺) |

| 159 | [C₅H₄F₅]⁺ | F• | Loss of a fluorine radical |

| 158 | [C₅H₃F₅]⁺ | HF | Elimination of hydrogen fluoride |

| 129 | [C₄H₄F₄]⁺ | CF₂ | Ring cleavage and loss of difluorocarbene |

| 109 | [C₄H₃F₃]⁺ | CHF₃ | Complex rearrangement and loss |

| 77 | [C₃H₂F₃]⁺ | C₂H₂F₃ | Ring cleavage |

| 64 | [C₂H₂F₂]⁺ | C₃H₂F₄ | Ring cleavage |

X-ray Diffraction Studies for Solid-State Structural Elucidation of Derivatives

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and crystal packing, which is crucial for a complete structural understanding. While X-ray diffraction studies specifically on this compound have not been widely published, the methodology is frequently applied to its derivatives and other fluorinated organic molecules to understand the effects of fluorination on molecular conformation and intermolecular interactions. mdpi.com

For instance, X-ray diffraction studies on fluorine-functionalized thiosemicarbazones and their cyclometallated compounds have successfully confirmed their proposed structures. mdpi.com Such analyses reveal how the presence of fluorine atoms influences the solid-state packing, often leading to unique intermolecular interactions such as C-H···F hydrogen bonds or F···F contacts.

In a hypothetical X-ray diffraction study of a crystalline derivative of this compound, researchers would be able to:

Confirm the cyclopentane ring conformation: Determine whether the ring adopts an envelope or twist conformation in the solid state.

Measure C-F and C-C bond lengths: Accurately measure the lengths of the carbon-fluorine and carbon-carbon bonds, providing insight into the electronic effects of the fluorine substituents.

Analyze intermolecular forces: Identify and characterize non-covalent interactions that govern the crystal lattice formation, which are critical for understanding the material's physical properties.

This technique remains the gold standard for unambiguous structural elucidation of crystalline materials, including complex organofluorine compounds. mdpi.comhathitrust.org

Integration of Spectroscopic Data with Computational Predictions for Structural Validation

The complexity of spectroscopic data for fluorinated compounds often necessitates a combined approach where experimental results are compared with theoretical predictions from computational chemistry. This integration provides a powerful strategy for robust structural validation. sns.it High-level quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict various molecular properties. researchgate.netmdpi.com

This synergistic approach involves several key steps:

Geometry Optimization: A computational model of the proposed structure of this compound is created, and its lowest energy conformation is calculated.

Prediction of Spectroscopic Parameters: Using the optimized geometry, properties such as NMR chemical shifts (¹H, ¹³C, ¹⁹F), spin-spin coupling constants, and vibrational frequencies (IR and Raman) are calculated.

Comparison with Experimental Data: The predicted spectra are then compared with the experimentally recorded spectra. A strong correlation between the predicted and experimental data provides high confidence in the assigned structure.

This integrated experimental-computational investigation is particularly valuable for halogenated molecules where spectral features can be complex and overlapping. sns.it It allows for the definitive assignment of vibrational modes and the resolution of ambiguities in NMR spectra, ensuring the accurate structural characterization of the compound. hymarc.orgaip.org

Emerging Spectroscopic Techniques in Fluorocarbon Analysis

The field of analytical chemistry is continuously evolving, with new spectroscopic techniques offering enhanced sensitivity, spatial resolution, and novel ways to probe molecular structure. chromatographyonline.com Several of these emerging methods hold significant promise for the detailed analysis of fluorocarbons like this compound.

Interactive Table: Advanced Spectroscopic Techniques for Fluorocarbon Analysis

| Technique | Acronym | Principle of Operation | Application in Fluorocarbon Analysis |

| Fluorine-19 Nuclear Magnetic Resonance | ¹⁹F NMR | Measures the magnetic properties of the ¹⁹F nucleus, which is highly sensitive and has a wide chemical shift range. wikipedia.org | Provides detailed information on the electronic environment of each unique fluorine atom in the molecule, making it invaluable for structural elucidation. wikipedia.org |

| Nanomechanical Infrared Spectroscopy | NAM-IR | Measures the absorption of infrared light by detecting the resulting photothermal expansion of a sample, allowing for analysis of very small quantities. spectroscopyonline.com | Enables the acquisition of IR spectra from picogram amounts of a fluorocarbon sample, useful when material is limited. spectroscopyonline.com |

| Atomic Force Microscopy-Infrared Spectroscopy | AFM-IR | Combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy by detecting the localized thermal expansion of a sample caused by a tunable IR laser. spectroscopyonline.com | Can provide chemical characterization of fluorinated materials at the nanometer scale, ideal for analyzing surfaces or composite materials. |

| Laser-Induced Breakdown Spectroscopy | LIBS | Uses a high-energy laser pulse to create a micro-plasma on the sample surface, and the emitted light is analyzed to determine elemental composition. spectroscopyonline.com | Offers rapid, direct elemental analysis of solid samples, confirming the presence and relative amounts of fluorine and carbon. |

| Tip-Enhanced Raman Spectroscopy | TERS | A technique that uses a metalized AFM tip to enhance the Raman signal from a very small area, enabling spectroscopy at the nanoscale. spectroscopyonline.com | Could be used to study the vibrational properties of individual molecules or nanostructures of fluorinated compounds on a surface. |

These advanced techniques, alongside traditional methods, provide a comprehensive toolkit for the thorough characterization of complex fluorinated molecules, pushing the boundaries of chemical analysis and structural determination. ku.ac.ketheanalyticalscientist.com

Lack of Publicly Available Research Data for this compound

Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's detailed outline, which includes specific analyses such as:

Molecular Geometry Optimization and Conformation Analysis: No published studies on the optimized bond lengths, bond angles, or conformational preferences of this compound were found.

Electronic Properties (HOMO-LUMO): Data regarding the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the corresponding energy gap for this compound are not available in the searched scientific databases.

Electrostatic Potential and Charge Distribution: There are no accessible maps or analyses of the electrostatic potential or charge distribution for this compound.

High-Accuracy Ab Initio Calculations: Reports of high-level ab initio calculations to determine precise energetic or structural properties could not be found.

Reaction Mechanism Modeling: No computational studies detailing the reaction pathways, transition states, or activation energies for reactions involving this compound were identified.

While the requested computational methods are standard and widely used in chemical research, it appears that this compound has not been the subject of such detailed public investigation, or at least, the results are not indexed in commonly accessible scientific search engines and databases. Consequently, the creation of an article with the requested specific data tables and detailed findings cannot be fulfilled at this time.

Computational and Theoretical Chemistry Investigations of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there are no specific computational and theoretical chemistry studies available for the compound This compound .

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the specific sections and subsections requested in the outline, which include:

Computational and Theoretical Chemistry Investigations of 1,1,2,2,3,3 Hexafluorocyclopentane

Thermodynamic and Kinetic Parameter Predictions

Enthalpies, Entropies, and Free Energies of Formation and Reaction

While general principles of computational chemistry and theoretical investigations apply to fluorinated organic compounds, the explicit data and detailed discussions for 1,1,2,2,3,3-Hexafluorocyclopentane are absent from the current body of scientific literature. Generating content on these topics would require original research and is beyond the scope of this response.

Rate Constant Calculations for Chemical Processes

The determination of reaction rate constants is a cornerstone of chemical kinetics, providing quantitative insight into the speed of chemical reactions. For fluorinated compounds like this compound, computational chemistry offers powerful tools to elucidate reaction mechanisms and calculate these crucial kinetic parameters. These calculations are particularly valuable for reactions that are difficult to study experimentally, such as those occurring in atmospheric or combustion environments.

Theoretical approaches to calculating rate constants often rely on transition state theory (TST). This theory posits that the rate of a reaction is governed by the properties of a high-energy transition state structure that connects the reactants and products. By locating this transition state on the potential energy surface of the reaction, key thermodynamic and kinetic parameters can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations due to its balance of accuracy and computational cost. researchgate.net For instance, in studies of other fluorinated molecules, the B3LYP functional combined with a suitable basis set like 6-31G* has been employed to investigate reaction mechanisms and energetics. researchgate.net These calculations can provide activation energies, which are then used in the Arrhenius equation or more sophisticated TST formulations to determine the rate constant at different temperatures.

For complex reactions, especially those involving multiple steps or radical species, more advanced computational techniques may be necessary. Canonical Variational Transition State Theory (CVT) with Small Curvature Tunneling (SCT) corrections has been used to study the gas-phase reactions of other fluorinated compounds with atmospheric radicals. rsc.org These methods provide a more accurate description of the reaction dynamics, particularly for reactions with low activation barriers or those where quantum tunneling effects are significant.

The following table illustrates the type of data that can be obtained from such computational studies. The values are hypothetical and serve to demonstrate the format of results from rate constant calculations.

Table 1: Hypothetical Calculated Rate Constants for the Reaction of this compound with a Generic Radical (X•)

| Temperature (K) | Computational Method | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| 298 | DFT (B3LYP/6-31G) | 1.5 x 10⁻¹⁴ |

| 350 | DFT (B3LYP/6-31G) | 5.8 x 10⁻¹⁴ |

| 400 | DFT (B3LYP/6-31G*) | 1.9 x 10⁻¹³ |

| 298 | CVT/SCT | 1.8 x 10⁻¹⁴ |

| 350 | CVT/SCT | 6.5 x 10⁻¹⁴ |

| 400 | CVT/SCT | 2.2 x 10⁻¹³ |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Development and Validation of Computational Models for Fluorinated Systems

The development of accurate and reliable computational models is essential for predicting the behavior of fluorinated systems like this compound. These models are built upon the fundamental principles of quantum and statistical mechanics and are validated against experimental data to ensure their predictive power.

The process of developing a computational model for a fluorinated system typically involves several key steps:

Selection of an appropriate theoretical method: The choice of method, such as DFT or more advanced ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, depends on the desired accuracy and the computational resources available. For fluorinated compounds, it is crucial to select methods that can accurately describe the effects of fluorine substitution on molecular structure, bonding, and reactivity.

Geometry optimization and frequency analysis: The first step in any computational study is to determine the equilibrium geometry of the molecule and its vibrational frequencies. This information is fundamental for calculating thermodynamic properties and for locating transition states.

Exploration of the potential energy surface: For chemical reactions, the potential energy surface is mapped out to identify reactants, products, intermediates, and transition states. This provides a detailed picture of the reaction mechanism.

Calculation of properties of interest: Once the model is established, it can be used to calculate a wide range of properties, including reaction energies, activation barriers, rate constants, and spectroscopic parameters.

Validation is a critical step in the development of any computational model. It involves comparing the results of the calculations with experimental data to assess the model's accuracy. For fluorinated systems, this can be challenging due to the potential for strong electron correlation effects and the need for large basis sets to describe the highly electronegative fluorine atoms.

A common approach to validation is to compare calculated properties with experimentally measured values. For example, calculated reaction rate constants can be compared with those determined from laboratory kinetic studies. rsc.org Discrepancies between the computational and experimental results can highlight deficiencies in the model and guide further refinements.

The following table provides a hypothetical example of how computational results for this compound could be compared with experimental data for model validation.

Table 2: Hypothetical Comparison of Calculated and Experimental Activation Energies for a Reaction of this compound

| Reaction | Computational Method | Calculated Activation Energy (kJ/mol) | Experimental Activation Energy (kJ/mol) | % Difference |

| H-abstraction by OH• | DFT (B3LYP/6-311+G(d,p)) | 45.2 | 42.5 | 6.35% |

| H-abstraction by OH• | MP2/6-311+G(d,p) | 43.1 | 42.5 | 1.41% |

| H-abstraction by OH• | CCSD(T)/aug-cc-pVTZ | 42.6 | 42.5 | 0.24% |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

The continuous development and rigorous validation of computational models are crucial for advancing our understanding of the chemistry of fluorinated compounds and for enabling the reliable prediction of their properties and reactivity.

Environmental Chemistry and Atmospheric Fate Research

Atmospheric Degradation Mechanisms of Fluorinated Cyclopentanes

The primary sink for many fluorinated compounds in the atmosphere is their reaction with highly reactive species, which ultimately determines their atmospheric lifetime and environmental impact.

The atmospheric degradation of 1,1,2,2,3,3-hexafluorocyclopentane is expected to be primarily initiated by its reaction with hydroxyl (OH) radicals during the day and potentially with chlorine (Cl) atoms in marine or polluted environments.

For c-C₅HF₇, the rate coefficient at 296 K is (4.59 ± 0.10) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, and for c-C₅F₈, it is (4.90 ± 0.14) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. nih.gov Given that this compound is a saturated cycloalkane, its reaction rate with OH radicals is likely to be different, and potentially slower, due to the absence of a reactive double bond. The reaction mechanism would involve the abstraction of a hydrogen atom from the cyclopentane (B165970) ring by the OH radical, leading to the formation of a fluorinated cyclopentyl radical and a water molecule.

The reaction with chlorine atoms is another potential atmospheric loss process. For many organic compounds, reactions with Cl atoms are significantly faster than with OH radicals. nih.gov However, the global average concentration of Cl atoms is much lower than that of OH radicals, making the OH reaction the dominant loss pathway in most of the troposphere.

Table 1: Comparison of OH Radical Reaction Rate Coefficients for Related Fluorinated Cyclopentanes

| Compound | OH Rate Coefficient (kOH) at 296 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 1H-heptafluorocyclopentene (c-C₅HF₇) | (4.59 ± 0.10) × 10⁻¹⁴ | nih.gov |

| Perfluorocyclopentene (c-C₅F₈) | (4.90 ± 0.14) × 10⁻¹⁴ | nih.gov |

| This compound | Data not available |

Following the initial reaction with OH radicals, the resulting fluorinated alkyl radical will rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂). This peroxy radical can then undergo further reactions in the atmosphere, leading to a cascade of degradation products.

For fluorinated compounds, the degradation pathways can be complex. Studies on related substances indicate that the degradation of fluorinated alkanes and cycloalkanes can lead to the formation of smaller, more oxidized species. fluorocarbons.orgumweltbundesamt.de Common degradation products from fluorinated hydrocarbons include carbonyl fluoride (B91410) (COF₂), which can hydrolyze to form hydrogen fluoride (HF) and carbon dioxide (CO₂), and various fluorinated carboxylic acids. umweltbundesamt.de

In the case of fluorinated cyclopentenes like c-C₅HF₇ and c-C₅F₈, major end-products from OH radical-initiated oxidation include C₅-dicarbonyl compounds, CF₂O, and CO₂. nih.gov The high yield of a C₅-dicarbonyl product suggests a ring-opening mechanism following the initial OH attack at the double bond. nih.gov For a saturated compound like this compound, the degradation pathway after hydrogen abstraction would likely involve the formation of a stable ketone, followed by potential ring-opening in subsequent reactions. A significant and persistent degradation product of many hydrofluorocarbons (HFCs) is trifluoroacetic acid (TFA), which is of environmental concern due to its stability and solubility in water. umweltbundesamt.de It is plausible that the atmospheric degradation of this compound could also contribute to the formation of TFA and other perfluorocarboxylic acids.

Table 2: Potential Atmospheric Degradation Products of Fluorinated Cyclopentanes

| Precursor Compound | Observed/Potential Degradation Products | Reference |

|---|---|---|

| 1H-heptafluorocyclopentene (c-C₅HF₇) | F(O)CCF₂CF₂CF₂CH(O), CF₂O, CO₂ | nih.gov |

| Perfluorocyclopentene (c-C₅F₈) | F(O)CCF₂CF₂CF₂CF(O), CF₂O, CO₂ | nih.gov |

| General Fluorinated Hydrocarbons | Hydrogen Fluoride (HF), Trifluoroacetic Acid (TFA), Carbonyl Fluoride (COF₂) | umweltbundesamt.de |

| This compound | Data not available, but likely to include smaller fluorinated carbonyls and carboxylic acids. |

The atmospheric lifetime of a compound is a crucial parameter for assessing its potential for long-range transport and its global warming potential. It is primarily determined by the rate of its reaction with OH radicals. The lifetime (τ) with respect to reaction with OH can be estimated using the following equation:

τ = 1 / (kₒₕ [OH])

where kₒₕ is the rate coefficient for the reaction with OH radicals and [OH] is the global average concentration of OH radicals in the troposphere (approximately 1 x 10⁶ molecules cm⁻³).

Without an experimental value for the kₒₕ of this compound, we can use the data for similar compounds as a proxy. For example, using the rate coefficients for c-C₅HF₇ and c-C₅F₈, the estimated atmospheric lifetimes are 252 and 236 days, respectively. nih.gov However, since this compound is a saturated compound, its reactivity towards OH is expected to be lower than its unsaturated counterparts, which would imply a longer atmospheric lifetime. Atmospheric lifetimes can be more accurately determined using 2-D or 3-D atmospheric models that account for the spatial and temporal variations in OH concentrations and other loss processes. noaa.govcopernicus.org

Table 3: Estimated Atmospheric Lifetimes of Related Fluorinated Cyclopentanes

| Compound | Estimated Atmospheric Lifetime | Reference |

|---|---|---|

| 1H-heptafluorocyclopentene (c-C₅HF₇) | 252 days | nih.gov |

| Perfluorocyclopentene (c-C₅F₈) | 236 days | nih.gov |

| This compound | Data not available, but expected to be longer than its unsaturated analogues. |

Environmental Transport and Distribution Processes

The movement and final destination of this compound in the environment are governed by its physical and chemical properties, which influence its tendency to volatilize and partition between different environmental media.

Due to their volatility, many fluorinated compounds, once released, are expected to partition significantly into the atmosphere. The potential for volatilization is a key factor in their long-range atmospheric transport. The Henry's Law constant, which describes the partitioning of a chemical between air and water, is a critical parameter for assessing this behavior. While specific data for this compound is not available, the properties of other fluorinated compounds suggest a tendency to move from water or moist soil into the air, facilitating atmospheric transport. The environmental fate and transport of contaminants are complex processes influenced by a variety of physical, chemical, and biological factors. cdc.gov

The distribution of this compound in the environment will be dictated by its partitioning coefficients, such as the air-water partition coefficient (Kₐw) and the soil-water partition coefficient (Kₛw). Highly fluorinated compounds often exhibit unique partitioning behaviors that differ from their non-fluorinated hydrocarbon counterparts.

Specific experimental values for the partitioning coefficients of this compound are not documented in the searched literature. However, for per- and polyfluoroalkyl substances (PFAS) in general, their fate and transport are known to be complex, with some compounds showing significant mobility in water while others may sorb to sediments. nih.govitrcweb.org Understanding the partitioning behavior is essential for predicting the environmental compartments where the compound is likely to accumulate. For ionizable organic chemicals, the soil-water partition coefficient can be influenced by the chemical's pKa and the pH of the soil. researchgate.net Given that this compound is not expected to ionize, its sorption to soil would primarily be governed by its affinity for organic carbon.

Modeling of Environmental Fate and Transport

The environmental persistence, distribution, and ultimate fate of chemical compounds such as this compound are assessed through environmental fate and transport models. These mathematical models are essential tools for predicting how a substance will move and transform within and between different environmental compartments: air, water, soil, and sediment. dcceew.gov.aumoenv.gov.tw The foundation of these models is a mass balance equation, which accounts for all inputs, outputs, and transformations of a chemical in a defined environmental system. dcceew.gov.au

Key input parameters for environmental fate models include:

Vapor Pressure: This property indicates the tendency of a substance to evaporate into the air.

Water Solubility: This determines the maximum concentration of the compound that can dissolve in water.

Octanol-Water Partition Coefficient (Kow): This ratio is a measure of a chemical's lipophilicity (fat-solubility) versus its hydrophilicity (water-solubility), indicating its potential to bioaccumulate in organisms. britannica.com

Henry's Law Constant: This value describes the partitioning of a chemical between the air and water phases. geappliances.com

Degradation Half-Lives: These values estimate the time it takes for half of the chemical to break down in air, water, and soil, indicating its persistence. ccacoalition.org

The modeling process involves defining the environmental system, quantifying emissions, and describing the transport and transformation processes mathematically. dcceew.gov.au For a compound like this compound, which is a volatile organic compound, models would simulate its dispersion in the atmosphere, its deposition onto land and water surfaces, and its subsequent movement in soil and aquatic systems. delaware.gov Given that it is a hydrofluorocarbon, its primary atmospheric degradation pathway would be reaction with hydroxyl (OH) radicals. researchgate.net

Due to the absence of specific experimental values for this compound, the following table presents data for analogous compounds to illustrate the range of properties that would be considered in an environmental fate model.

Table 1: Physicochemical Properties of Analogous Compounds for Environmental Modeling

This table is for illustrative purposes, as direct experimental data for this compound is limited. Data is for related compounds.

| Property | Cyclopentane | HFC-236fa (1,1,1,3,3,3-Hexafluoropropane) | HFC-227ea (1,1,1,2,3,3,3-Heptafluoropropane) |

|---|---|---|---|

| Molecular Formula | C₅H₁₀ | C₃H₂F₆ | C₃HF₇ |

| Boiling Point (°C) | 49.2 | -1.1 | -16.4 |

| Vapor Pressure | 45 kPa (at 20°C) | 246 kPa (at 25°C) | 389.5 kPa (at 21.1°C) |

| Water Solubility | 156 mg/L (at 25°C) | 250 mg/L (at 25°C) | 260 mg/L (at 25°C) |

| log Kow | 3.00 | 1.9 | 2.38 |

Data sourced from various chemical property databases.

Role of this compound in Sustainable Chemistry Contexts

The principles of sustainable and green chemistry advocate for the design and use of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cleancoldtech.comnaturvardsverket.se In this context, this compound and similar hydrofluorocarbons (HFCs) have been developed and evaluated for their potential to replace more environmentally damaging chemicals.

Contribution to Green Chemistry Principles

The potential use of this compound can be assessed against several of the 12 Principles of Green Chemistry. cleancoldtech.com

Principle 4: Designing Safer Chemicals: By acting as a replacement for ozone-depleting CFCs, this compound exemplifies this principle. The design of HFCs was a direct attempt to create functional molecules with a reduced, specific environmental hazard (ozone depletion). climatechangewriters.com However, the realization of their high GWP demonstrates the complexity of designing truly "safer" chemicals and the need to consider multiple environmental impacts. gvchem.com

Principle 5: Safer Solvents and Auxiliaries: this compound has been identified for its use as a cleaning solvent. climatechangewriters.com The greenness of a solvent depends on several factors, including its toxicity, environmental impact, and energy efficiency in use and recovery. A patent for this compound mentions its use in azeotropic mixtures, which are particularly suited for processes where the solvent can be recovered and reused, aligning with the green chemistry goal of minimizing waste. climatechangewriters.com

Principle 10: Design for Degradation: This principle suggests that chemical products should be designed to break down into innocuous products at the end of their function. While HFCs are designed to be more reactive in the troposphere than CFCs, their persistence can still be significant. researchgate.net The ultimate environmental degradation products of fluorinated compounds are also a consideration.

Principle 12: Inherently Safer Chemistry for Accident Prevention: CFCs were valued for their non-flammability and low toxicity. ca.gov Substitutes like this compound are also generally non-flammable, which makes them inherently safer in many applications compared to hydrocarbon alternatives like cyclopentane, which is highly flammable. This illustrates the trade-offs that must be considered when selecting alternatives based on green chemistry principles.

Advanced Applications and Functional Materials Research

Design and Synthesis of Functional Derivatives of 1,1,2,2,3,3-Hexafluorocyclopentane

The functionalization of the this compound ring is a key step in harnessing its potential for materials science. Researchers have developed various strategies to introduce a range of functional groups, paving the way for its incorporation into diverse and complex molecular systems.

Hexafluorocyclopentane-Bridged Systems for Advanced Materials (e.g., Bisbutatrienes for π-Conjugated Frameworks)

The rigid structure of the hexafluorocyclopentane ring makes it an excellent bridging unit in the design of π-conjugated systems. These systems are of fundamental interest for their potential applications in electronic and photonic devices. A notable example is the synthesis of hexafluorocyclopentane-bridged bisbutatrienes. These molecules serve as models for longer, highly reactive cumulenes and provide a platform for constructing unique π-extended frameworks.

Recent research has demonstrated the synthesis and characterization of such bisbutatrienes. These compounds have been shown to undergo various cyclization reactions, leading to the formation of novel structures like fulvenes, pentalenes, germacycles, and benzocyclobutenes. Furthermore, a one-step dimerization of a hexafluorocyclopentane-bridged bisbutatriene has been reported to yield a cyclooctatetraene (B1213319) derivative, highlighting the synthetic versatility of this system.

Table 1: Examples of π-Conjugated Frameworks from Hexafluorocyclopentane-Bridged Bisbutatrienes

| Resulting Framework | Reaction Type |

| Fulvenes | Cyclization |

| Pentalene | Cyclization |

| Germacycle | Cyclization |

| Benzocyclobutene | Cyclization |

| Cyclooctatetraene derivative | Dimerization |

Incorporation into Complex Molecular Architectures (e.g., β-Amino Acids, Isoxazolines)

The incorporation of the this compound moiety into biologically relevant scaffolds such as β-amino acids and isoxazolines is an area of growing interest. The introduction of fluorine atoms can significantly alter the conformational preferences, metabolic stability, and biological activity of these molecules.

While direct examples of this compound incorporation into β-amino acids are not extensively documented, the synthesis of other fluorinated and cyclic β-amino acids provides a roadmap. eurekaselect.commdpi.comnih.govresearchgate.netnih.govnih.gov Methodologies such as the stereoselective aza-Michael addition to a cyclopentene (B43876) derivative or the functionalization of existing amino acid frameworks could potentially be adapted for the synthesis of hexafluorocyclopentane-containing β-amino acids. mdpi.com The resulting compounds would be valuable tools in peptide and peptidomimetic design, offering unique structural constraints.

Similarly, the synthesis of isoxazolines, which are important nitrogen-containing heterocycles, often involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. beilstein-journals.org While specific examples utilizing a hexafluorocyclopentane-derived alkene are not prevalent in the literature, the functionalization of the hexafluorocyclopentane ring to include an alkene moiety would allow for its incorporation into the isoxazoline (B3343090) scaffold. The resulting fluorinated isoxazolines could exhibit enhanced biological activities and find applications in medicinal chemistry.

Development of Fluorinated Ligands and Catalysts (e.g., Phosphines for Transition Metal Catalysis)

Fluorinated phosphine (B1218219) ligands are crucial in transition metal catalysis, as the electron-withdrawing nature of fluorine atoms can significantly modulate the electronic properties of the metal center, leading to enhanced catalytic activity and selectivity. While research has focused on phosphine ligands derived from hexafluorocyclopentene, the principles can be extended to the saturated this compound system.

The synthesis of such ligands would likely involve the reaction of a functionalized hexafluorocyclopentane derivative with a phosphine source. These ligands are expected to be weakly σ-donating, which can increase the Lewis acidity of the transition metal center. This property is beneficial in various catalytic reactions, including the hydration and hydroarylation of alkynes. The development of phosphine ligands based on the this compound scaffold represents a promising avenue for the design of novel and highly efficient transition metal catalysts.

Exploration in Specialized Solvent Systems for Chemical Synthesis

The unique physical and chemical properties of highly fluorinated compounds make them attractive candidates for use as specialized solvents in chemical synthesis. Their inertness, thermal stability, and distinct solubility characteristics offer potential advantages over conventional solvents.

Research on Solvent Properties in Reaction Media

While specific studies on this compound as a reaction solvent are limited, the properties of other perfluorinated cycloalkanes, such as perfluoromethylcyclohexane, provide valuable insights. solubilityofthings.comwikipedia.orgsigmaaldrich.com These solvents are generally non-polar, chemically inert, and have low miscibility with many organic solvents and water, which can be exploited for biphasic catalysis and product separation. solubilityofthings.comwikipedia.org They are also known to be poor solvents for most solids and liquids but can be good solvents for gases. wikipedia.org Research into the solvent properties of this compound would be a valuable contribution to the field of "green chemistry" and solvent engineering.

Applications in Polymer Synthesis and Membrane Technologies

The incorporation of fluorinated moieties into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound is not a primary application, its derivatives could serve as monomers in polymer synthesis. For instance, the step-growth polymerization of bisphenols with perfluorocycloalkenes has been explored to create novel fluoropolymers. msstate.edu A similar approach using a difunctionalized this compound derivative could lead to new classes of high-performance polymers.

In membrane technologies, fluorinated polymers are valued for their separation properties and durability. Although the direct use of this compound in membrane fabrication is not established, polymers derived from it could be investigated for applications in gas separation, pervaporation, and other membrane-based processes. The unique properties conferred by the hexafluorocyclopentane unit could lead to membranes with enhanced performance characteristics.

Research in Heat Transfer Fluid Design

This compound (F6A) is being investigated as a potential third-generation heat transfer fluid, emerging as an alternative to chlorofluorocarbons (CFCs) and other substances with high environmental impact. nih.govscribd.com Research into cyclic fluorides is driven by the need for fluids with specific thermodynamic and safety profiles for a range of thermal management applications. nih.govscribd.com

One of the key environmental metrics for new heat transfer fluids is the Global Warming Potential (GWP). The 100-year GWP for this compound has been reported to be 107. nih.govsemanticscholar.org This value is a significant factor in its evaluation as a more environmentally benign alternative to older generations of fluorinated compounds.

A thorough investigation into the performance of this compound within various thermodynamic cycles, such as the Organic Rankine Cycle (ORC), is a crucial step in validating its practical utility as a heat transfer fluid. This analysis would involve the determination of key thermodynamic properties over a range of temperatures and pressures.

Table 1: Key Thermodynamic and Physical Properties of this compound

| Property | Value | Source |

|---|

Note: Comprehensive experimental data on properties such as vapor pressure, specific heat capacity, thermal conductivity, and viscosity as a function of temperature for this compound are not widely available in the public domain. Such data is essential for detailed modeling of thermodynamic cycles and fluid dynamic behavior.

The fluid dynamics of a heat transfer fluid, including its flow characteristics and heat transfer coefficients in different geometries (e.g., pipes, microchannels), are critical for designing efficient heat exchangers. Research in this area would involve both computational fluid dynamics (CFD) modeling and experimental validation. At present, specific studies detailing the fluid dynamic properties of this compound are limited in the available literature.

Interfacial Chemistry and Surface Modification Research

The behavior of this compound at interfaces is crucial for applications where surface interactions are paramount, such as in precision cleaning, as a solvent in formulations, or in multiphase systems.

The wetting characteristics of a liquid on a solid surface are governed by the interplay of cohesive and adhesive forces, quantified by the contact angle and surface free energy. A study involving a microcapsule fire extinguishing agent, where this compound was a component, reported a contact angle of 80.37° with water. nih.gov This indicates a degree of hydrophilicity. The same study reported the surface free energy of the microcapsules to be 9.2 mN/m. nih.gov

Table 2: Interfacial Properties of a System Containing this compound

| Property | Value | System Description | Source |

|---|---|---|---|

| Contact Angle with Water | 80.37° | Microcapsule fire extinguishing agent containing the compound | nih.gov |

The interaction of this compound with solid substrates is a key area of research for its application as a cleaning agent or solvent. nih.govsemanticscholar.org The nature and strength of these interactions, whether through physisorption or chemisorption, will determine its efficacy in dissolving residues and its compatibility with different materials.

Theoretical studies using methods like density functional theory (DFT) can provide insights into the adsorption energies and configurations of such molecules on various surfaces. However, specific experimental or computational studies detailing the adsorption isotherms, binding energies, and interaction mechanisms of this compound on common industrial substrates were not identified in the reviewed literature. This remains an area requiring further research to fully understand and exploit the potential of this compound in surface-related applications.

Future Directions and Emerging Research Areas

Novel Methodologies for Sustainable Synthesis of Fluorinated Cyclopentanes

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be energy-intensive and may utilize hazardous reagents. The future of fluorinated cyclopentane (B165970) synthesis lies in the development of sustainable and efficient methodologies. Researchers are increasingly focusing on biocatalysis, employing engineered enzymes to perform stereoselective fluorination and cyclization reactions under mild conditions. nih.gov For instance, engineered myoglobin-based catalysts have shown success in the stereoselective synthesis of fluorinated cyclopropanes, a strategy that could be adapted for cyclopentane systems. nih.gov

Another promising avenue is the use of continuous flow chemistry. This approach allows for better control over reaction parameters, improved safety, and easier scalability. The fluorinative carbocyclization of alkynol or enyne derivatives using acids like tetrafluoroboric acid presents a simple and efficient route to cyclic alkenyl fluorides, which can be precursors to saturated systems like 1,1,2,2,3,3-Hexafluorocyclopentane. rsc.org The development of novel fluorinating agents that are safer and more selective is also a key area of research. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new fluorinated compounds. mpg.detoolify.ai These computational tools can analyze vast datasets to predict the properties of novel molecules, significantly reducing the time and cost associated with experimental synthesis and testing. youtube.comyoutube.com For fluorinated cyclopentanes, AI can be used to:

Predict Physicochemical Properties: Machine learning models can be trained to accurately predict properties such as boiling point, vapor pressure, and solubility for a wide range of fluorinated compounds. epa.gov

Design Compounds with Tailored Characteristics: By understanding structure-property relationships, AI algorithms can propose new fluorinated cyclopentane structures with desired characteristics, such as specific dielectric constants for electronic applications or optimal environmental persistence. youtube.com

Optimize Synthetic Routes: AI can be employed to devise the most efficient and sustainable synthetic pathways to a target molecule, considering factors like yield, cost, and environmental impact. mdpi.com

The synergy of AI with physics-based simulations is a particularly powerful approach for designing complex materials with multiple desired properties. mpg.de

Development of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of complex molecules like this compound, a deep understanding of the reaction mechanisms is crucial. The development of advanced in-situ spectroscopic techniques allows for real-time monitoring of chemical reactions as they occur. Techniques such as in-situ NMR, FTIR, and Raman spectroscopy can provide valuable insights into reaction kinetics, the formation of intermediates, and the influence of various parameters on the reaction outcome. This data is invaluable for optimizing reaction conditions to improve yield and selectivity, as well as for ensuring the safety of fluorination reactions, which can sometimes be highly energetic.

Multi-scale Computational Modeling for Complex Chemical and Environmental Systems

Understanding the behavior of fluorinated cyclopentanes in complex environments is critical for their responsible development and application. Multi-scale computational modeling, which combines different levels of theory and simulation, is a powerful tool for this purpose. These models can be used to:

Simulate Molecular Interactions: At the quantum mechanical level, modeling can elucidate the conformational preferences and intermolecular interactions of fluorinated cyclopentanes. researchgate.net

Predict Environmental Fate and Transport: By combining molecular properties with larger-scale models, it is possible to predict how these compounds will behave in the environment, including their atmospheric lifetime and potential for bioaccumulation. climatechangewriters.comeia.orggreenly.earth Hydrofluorocarbons (HFCs), a broad class that includes fluorinated cyclopentanes, are known to be potent greenhouse gases, and their environmental impact is a significant consideration. climatechangewriters.comccacoalition.orgepa.gov

Model Performance in Materials: For applications in materials science, multi-scale modeling can predict how the incorporation of fluorinated cyclopentanes will affect the bulk properties of a material.

Interdisciplinary Research at the Interface of Fluorine Chemistry, Materials Science, and Environmental Science

The future of fluorinated cyclopentane research will be driven by interdisciplinary collaboration. The unique properties of these compounds make them attractive for a wide range of applications, from advanced solvents to components in high-performance polymers and dielectrics. acs.org For example, the incorporation of fluorine can enhance the thermal stability and chemical resistance of materials. rsc.org

Simultaneously, the environmental impact of fluorinated compounds is a growing concern. greenly.earth Therefore, a holistic approach that integrates expertise from fluorine chemists, materials scientists, and environmental scientists is essential. This collaborative effort will ensure that the development of new fluorinated cyclopentanes and their applications is both innovative and sustainable. The design of fluorinated metal-organic frameworks (F-MOFs) for applications like carbon capture is a prime example of such interdisciplinary research. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,2,2,3,3-Hexafluorocyclopentane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of cyclopentane derivatives using catalysts like SbF₅ or HF under controlled temperatures (80–150°C). Purification via fractional distillation or supercritical fluid extraction is critical to isolate isomers and remove byproducts. Reaction variables such as pressure, stoichiometry of fluorinating agents, and solvent polarity must be systematically optimized to enhance yield (e.g., via response surface methodology) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential for distinguishing fluorine environments, with chemical shifts between -70 to -150 ppm indicating structural symmetry.

- GC-MS : Coupled with electron ionization, this identifies fragmentation patterns unique to fluorinated cyclopentanes.

- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves stereochemistry and bond angles .

Q. What are the key thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) of this compound, and how are they measured?

- Methodological Answer : Use static or dynamic vapor pressure measurement systems (e.g., ebulliometry) with temperature control (±0.1°C). Enthalpy of vaporization is derived from Clausius-Clapeyron plots. Differential scanning calorimetry (DSC) quantifies phase transitions, while computational tools like COSMO-RS predict thermodynamic behavior .

Advanced Research Questions

Q. How can factorial experimental design optimize the synthesis and purification of this compound?